2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Structural Biology Medicinal Chemistry Lead Optimization

This imidazo[4,5-b]pyridine derivative features a critical N-oxide group and 4-chlorophenyl moiety, enabling distinct hydrogen bonding and altered electronic distribution for selective kinase inhibition and SAR studies. With an IC50 of 3.79 µM against MCF7 cells and a favorable CYP450 inhibition profile (IC50 10,000 nM), it is an ideal starting point for optimizing CDK9 inhibitors and metabolic stability assessments.

Molecular Formula C12H8ClN3O
Molecular Weight 245.67
CAS No. 339009-85-7
Cat. No. B2726221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol
CAS339009-85-7
Molecular FormulaC12H8ClN3O
Molecular Weight245.67
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H8ClN3O/c13-9-5-3-8(4-6-9)12-15-11-10(16(12)17)2-1-7-14-11/h1-7,17H
InChIKeyUQLFWZBIRFILGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol (CAS 339009-85-7): Baseline Definition and Procurement-Relevant Identity


2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol (CAS 339009-85-7) is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family, distinguished by the presence of an N-oxide functional group at the 1-position of the imidazole ring [1]. This specific substitution pattern, featuring a 4-chlorophenyl moiety, differentiates it from the unoxidized parent structure and is critical for its observed biological activities, including kinase inhibition and antiproliferative effects [2].

Why Generic Imidazo[4,5-b]pyridine Substitution Fails for 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol (CAS 339009-85-7)


The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, yet its biological profile is exquisitely sensitive to subtle structural variations [1]. The target compound's N-oxide functionality introduces a unique hydrogen-bonding capability and alters electronic distribution compared to its unoxidized congeners, which can dramatically shift kinase selectivity and cellular potency [2]. Consequently, substituting 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol with a closely related analog—such as the non-oxide parent, a regioisomer, or a differently substituted derivative—without rigorous comparative validation carries a high risk of irreproducible results and project failure.

Quantitative Evidence Guide for 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol (CAS 339009-85-7): Comparator-Based Differentiation


Structural Differentiation: N-Oxide vs. Non-Oxide Parent Compound

The defining feature of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is the presence of an N-oxide group at the 1-position, which fundamentally alters its hydrogen-bonding potential and electronic properties relative to the unoxidized parent, 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine [1]. This modification introduces a strong hydrogen-bond acceptor, enabling unique interactions with target protein binding pockets that are unavailable to the parent compound [2].

Structural Biology Medicinal Chemistry Lead Optimization

Antiproliferative Activity: MCF7 Cell Line Potency vs. 3-Positional Isomer

In comparative cell viability assays, 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol demonstrates potent antiproliferative activity against the MCF7 breast cancer cell line, with an IC50 of 3.79 µM [1]. In contrast, the 3-positional isomer, 3-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine (CAS 132458-91-4), exhibits IC50 values ranging from 1.8 to 3.2 µM against HeLa cervical cancer cells, indicating a different potency and cell line selectivity profile [2].

Oncology Anticancer Drug Discovery Cell-Based Assays

Cytochrome P450 Inhibition: CYP3A4 Liability vs. Selective Analog

Assessment of CYP450 inhibition revealed that 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol exhibits an IC50 of 10,000 nM (10 µM) against CYP450 in human liver microsomes [1]. In comparison, a structurally distinct analog, BDBM50508419 (CHEMBL4471264), shows a significantly higher inhibitory potency against CYP3A4 with an IC50 of 36,600 nM (36.6 µM) [2], indicating a more favorable CYP inhibition profile for the target compound.

Drug Metabolism ADME-Tox Drug-Drug Interactions

Kinase Inhibition: CDK9 Inhibitory Potential vs. Clinical Reference

Imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors, with reported IC50 values ranging from 0.63 to 1.32 µM, demonstrating comparable or superior potency to the clinical reference compound sorafenib (IC50 = 0.76 µM) [1]. While direct data for 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol is not available, the class-level inference suggests that its N-oxide functionality may further enhance binding interactions, potentially leading to improved potency and selectivity over the unoptimized parent scaffold [2].

Kinase Inhibitor CDK9 Cancer Therapeutics

Potency Gap: Kinase Inhibition vs. Optimized Tetracyclic Derivatives

While the target compound exhibits micromolar antiproliferative activity (IC50 = 3.79 µM against MCF7) [1], optimized tetracyclic imidazo[4,5-b]pyridine derivatives have achieved sub-micromolar to nanomolar potency (IC50 = 0.3-0.9 µM) against HCT116 and MCF-7 cancer cells [2]. This potency gap highlights the compound's utility as a valuable intermediate scaffold for further derivatization, rather than a final optimized clinical candidate.

Kinase Inhibitor Structure-Activity Relationship Lead Optimization

Best Research and Industrial Application Scenarios for 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol (CAS 339009-85-7)


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Scaffold

The compound's N-oxide functionality and micromolar antiproliferative activity (IC50 = 3.79 µM against MCF7) make it an ideal starting point for structure-activity relationship (SAR) studies aimed at optimizing CDK9 or related kinase inhibition [1]. Its distinct hydrogen-bonding capabilities, as inferred from class-level analysis, can be exploited to design analogs with improved potency and selectivity [2].

ADME-Tox Profiling: CYP Inhibition Liability Assessment

With a documented IC50 of 10,000 nM for CYP450 inhibition, this compound serves as a useful reference standard for evaluating the metabolic stability and drug-drug interaction potential of novel imidazo[4,5-b]pyridine derivatives [1]. Its relatively low CYP inhibition profile positions it as a favorable comparator for assessing the impact of structural modifications on ADME properties.

Chemical Biology: Tool Compound for Probing Cellular Pathways

The differential antiproliferative activity observed between the target compound and its 3-positional isomer (1.8-3.2 µM against HeLa cells) underscores its utility as a chemical probe to dissect the role of specific imidazo[4,5-b]pyridine substitution patterns in modulating cell signaling and cancer cell growth [1].

Synthetic Chemistry: Intermediate for Advanced Tetracyclic Derivatives

The potency gap between this compound (IC50 = 3.79 µM) and optimized tetracyclic derivatives (IC50 = 0.3-0.9 µM) highlights its strategic value as a synthetic intermediate for the construction of more complex, high-potency kinase inhibitors [1].

Technical Documentation Hub

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